B1575715 Temporin-PRc

Temporin-PRc

Cat. No.: B1575715
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-PRc is a synthetic, C-terminally amidated antimicrobial peptide (AMP) originally isolated from the skin secretions of the North American Oregon spotted frog ( Rana pretiosa ) . With the amino acid sequence NFLDTLINLAKKFI, it is part of the temporin family, which are among the smallest naturally occurring AMPs, typically 10-14 amino acids in length . This peptide exhibits documented antibacterial and antifungal activity, contributing to the innate immune defense of its host species . As a cationic and hydrophobic peptide, this compound is believed to exert its biological activity through interaction with microbial membranes . Like other temporins, it is thought to adopt an amphipathic alpha-helical structure in hydrophobic environments, such as bacterial membranes . This conformation allows it to disrupt membrane integrity, leading to cell death via mechanisms that can include pore formation or a carpet-like destabilization of the lipid bilayer . This compound contains two basic residues, a feature it shares with other potent temporins like Temporin L, which can influence its specificity and potency . Research on temporins, including this compound, focuses on their potential as novel anti-infective agents, particularly against antibiotic-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . These peptides are valuable tools for studying host-defense mechanisms and exploring new therapeutic strategies to combat multidrug-resistant pathogens . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

NFLDTLINLAKKFI

Origin of Product

United States

Physicochemical Properties and Structure of Temporin Prc

Amino Acid Sequence and Molecular Characteristics

The primary structure of this compound consists of a 14-amino acid sequence: NFLDTLINLAKKFI . nih.gov Based on this sequence, several key molecular characteristics can be determined.

PropertyValue
Amino Acid Sequence Asn-Phe-Leu-Asp-Thr-Leu-Ile-Asn-Leu-Ala-Lys-Lys-Phe-Ile
Molecular Formula C82H135N17O18
Molecular Weight 1647.08 g/mol
Theoretical Isoelectric Point (pI) 9.75
Net Charge at pH 7.4 +2
Grand Average of Hydropathicity (GRAVY) 0.807

Structural Conformation

Like other members of the temporin family, this compound is predicted to adopt a random coil structure in aqueous solutions. However, in the presence of a membrane-mimicking environment, such as a microbial cell membrane, it is expected to fold into an amphipathic α-helical conformation. This structural transition is crucial for its interaction with and disruption of the lipid bilayer of target cells.

Biosynthesis and Post Translational Processing of Temporin Prc

Gene Expression and Prepropeptide Structures

Like other amphibian antimicrobial peptides, Temporin-PRc is synthesized in specialized granular glands within the dermis of the frog's skin. mdpi.comnsf.gov The genetic blueprint for this compound is encoded in a precursor cDNA. The expression of this gene leads to the production of a prepropeptide, a multi-domain precursor protein that is significantly larger than the final, active peptide. frontiersin.orgnih.gov

The structure of temporin prepropeptides is highly conserved and typically organized into several distinct domains: biosyn.comnih.govmdpi.com

A Signal Peptide: This N-terminal sequence, typically around 22 amino acids long, directs the nascent polypeptide into the endoplasmic reticulum for processing and secretion. iiitd.edu.innih.gov This region is highly conserved among different temporin precursors.

An Acidic Spacer Region: Following the signal peptide is often an acidic propeptide region, rich in aspartic and glutamic acid residues. nih.govmdpi.com

A Propeptide Convertase Cleavage Site: The mature peptide sequence is flanked at its N-terminus by a specific cleavage site, almost invariably a Lys-Arg (Lysine-Arginine) dipeptide. mdpi.comiiitd.edu.infrontiersin.org This site is a recognition motif for specific processing enzymes.

The Mature Peptide Sequence: This is the domain that will become the final, biologically active this compound.

A C-terminal Extension: The mature peptide sequence is followed by a Glycine (B1666218) residue, which is essential for the C-terminal amidation process. mdpi.comfrontiersin.org This glycine is often followed by a basic residue like Lysine (B10760008). iiitd.edu.in

**Table 1: General Structure of a Temporin Prepropeptide**
| Domain | Typical Length (Amino Acids) | Key Features & Function |
| :--- | :--- | :--- |
| Signal Peptide | ~22 | Directs peptide to secretory pathway.[ iiitd.edu.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElQy7DEEWWAkl_Xmh8lN72PRU366ZJt7bhTJJZfEzROaCmZk0EA-POmu9g0MMGqmEu2jJva0GYe5J_wFB-_xoJiACphBoRZlKrwBnDsag3zcAbspGZYrOM-8qNOwnn_hdrwT7H9kMk5nh7flqqGmETx9MWztYetFFT)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBm5BGtOIMUYbc_n7k0KADtErofOgnMBcxnHMq6WuebeRVGO4qquSV__5GWoNiXX_Z2a93sOQd8wq9ErOS_kEx0AALbHrD-9PuM_seBjavMEqUstqqtWRf4gEvGR2GoqC2JMXTqHPaiB_RH4o%3D)] |
| Acidic Spacer | Variable | Acidic pro-region.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBm5BGtOIMUYbc_n7k0KADtErofOgnMBcxnHMq6WuebeRVGO4qquSV__5GWoNiXX_Z2a93sOQd8wq9ErOS_kEx0AALbHrD-9PuM_seBjavMEqUstqqtWRf4gEvGR2GoqC2JMXTqHPaiB_RH4o%3D)] |
| Cleavage Site | 2 | Lys-Arg (K-R) motif for enzymatic cleavage.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFeJoZ41RxpDk3Md1oIO-mQnD_6LfNna6ju-sAUoC3Kkeoaw12pcGcWn4RIclZN-Yp9gN64fy6lWQp_0ehf58qTSalj76FYWPdpJBHE-ib0s5YalBcvAxx8eQZjCfFEqFt_Z5A%3D)][ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3ZzMGI0A2A2i4fPTrvHRV2wMF--f_nOCPIHG6qJArNkNmPMTW_ub_G3avrvt_Q53Hr-VtjSS3t9g-buNcEMjF09gTufUTPk3U-mE_WZRYOv2oDV86QutfdNato1lE_kgHkQw_h6BDz2vLQyGfybHyc3ge7_h4wNy-GM2UXEddFOpz3Q2pMVCGzku6HBXM-7bwyYa1TYZq1EHYoz7N)] |
| Mature Peptide | 10-17 | The final active peptide sequence (e.g., this compound).[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH6SGdSsfHPhIhdE8zK4r_WYTwbCd3gjK-hkJh1T41xoIn-maaPNWZ18tCMgYE5TSnn739LY70kZo2cugmtUkcCa-PLbupBxKkzRxm3PlgTsItlHWr1e2Rm1pOUjkR848H635mpzG0AT38aGzuC2qeO0taHfYPsb5Cdiux5OODmL8GmQ6oJBGvKn6yqhua963eKLg01TL1wtYcjSbYc-c2vOWGa8UnI45ixNh-GUj9JzclPzHzEUYRn_0owt4rgn2MiGQN65_ZxgQ%3D%3D)] |
| Amidation Signal | 1-2 | Glycine (G) residue acts as amide donor.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFeJoZ41RxpDk3Md1oIO-mQnD_6LfNna6ju-sAUoC3Kkeoaw12pcGcWn4RIclZN-Yp9gN64fy6lWQp_0ehf58qTSalj76FYWPdpJBHE-ib0s5YalBcvAxx8eQZjCfFEqFt_Z5A%3D)][ iiitd.edu.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElQy7DEEWWAkl_Xmh8lN72PRU366ZJt7bhTJJZfEzROaCmZk0EA-POmu9g0MMGqmEu2jJva0GYe5J_wFB-_xoJiACphBoRZlKrwBnDsag3zcAbspGZYrOM-8qNOwnn_hdrwT7H9kMk5nh7flqqGmETx9MWztYetFFT)] |

Enzymatic Cleavage Mechanisms in Temporin Maturation

The liberation of the mature this compound from its prepropeptide precursor is a multi-step process involving precise enzymatic cleavage events. mdpi.comresearchgate.net This cascade ensures that the active peptide is only formed at the appropriate time and location within the granular glands.

The primary enzymatic steps are:

Signal Peptidase Action: Once the prepropeptide enters the endoplasmic reticulum, a signal peptidase cleaves off the N-terminal signal peptide. iiitd.edu.inresearchgate.net This is a critical first step in the processing of secreted proteins.

Prohormone Convertase Cleavage: The resulting propeptide is then targeted by prohormone convertases, a family of serine proteases. These enzymes specifically recognize and cleave at the C-terminal side of the dibasic Lys-Arg (K-R) site that precedes the mature peptide sequence. mdpi.comiiitd.edu.inresearchgate.net This action releases the N-terminus of the mature temporin peptide, which now has a C-terminal extension (e.g., -Gly-Lys).

C-Terminal Amidation as a Post-Translational Modification

One of the most critical post-translational modifications for the majority of temporins, including this compound, is C-terminal amidation. researchgate.netnih.govconicet.gov.ar This process replaces the C-terminal carboxyl group with an amide group (-CONH₂), a modification that is essential for the biological activity of many AMPs. nih.govsemanticscholar.org

The amidation process involves two key enzymes acting on the C-terminal Glycine residue left after prohormone convertase cleavage: researchgate.netiiarjournals.org

Peptidylglycine α-hydroxylating monooxygenase (PHM): This enzyme hydroxylates the α-carbon of the terminal glycine residue.

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): This enzyme then cleaves the bond between the α-carbon and nitrogen of the glycine, releasing glyoxylate (B1226380) and leaving the preceding amino acid with an amide group.

These two enzymatic activities are often contained within a single bifunctional enzyme known as peptidyl-glycine α-amidating monooxygenase (PAM) . researchgate.net The resulting C-terminal amide neutralizes the negative charge of the carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes and increase its stability against degradation by carboxypeptidases. biorxiv.org

**Table 2: Amino Acid Sequence of Mature this compound**
| Peptide Name | Amino Acid Sequence | Modification |
| :--- | :--- | :--- |
| this compound | N-F-L-D-T-L-I-N-L-A-K-K-F-I | C-terminal Amidation (-NH₂)[ nsf.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDQWKYC0Nk4fds_LkR4k5iwFCRWPlSSJJ9Skjs3BtHd4PmGpTwU8GVs5CS1Tmsr7XfkRdj6p-wa_pqWDTiNmsGTk6G08ZqPYHgFHi3mXeZ1IHoR4v_dZtDxcnrow2dZNBwYzlC6w%3D%3D)][ conicet.gov.ar(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvlyjO8fnzWWck-zvUY-bgXw8ZO_-5lmLYbneJeHQNCWdEH9bH8tcHLs8aXfAHV1U7MU_ri-uBTHrl6rUbLP0HTII4nSV2elGnARFlel_mSBjWY_CuZ-1KGtl-14CBly_7s6O_4LjA4K2_TAJfSkgYiqPlASckGYsh8FT4U3fH_meDjIMs75f1-CvRg8dm3EmT9_CPpYb00KTsLmsA0enfVUSugjlF26KnhUBfctDe13y9n2dw4sdxPFdi89iBOlQsgPjTCZ1gv1w%3D)] |

Regulation of Temporin Biosynthesis and Secretion

The synthesis and release of this compound and other skin peptides are tightly regulated to ensure they are available when needed for defense against pathogens or in response to injury. nsf.govbohrium.com

Regulation of Synthesis: The rate of antimicrobial peptide synthesis can be influenced by external stimuli. For instance, exposure to pathogenic bacteria or fungi has been shown to increase the synthesis of AMPs in some frog species. nsf.gov This suggests a feedback mechanism where the presence of microbial threats on the skin surface can up-regulate the production of these defensive peptides. nsf.gov Furthermore, studies on other ranid frogs have shown that the expression of temporin genes can be developmentally regulated, increasing significantly during metamorphosis in correlation with thyroid hormone levels. researchgate.netresearchgate.net The commensal microbiome on the frog's skin may also play a role in maintaining a baseline constitutive production of AMPs. nsf.gov

Regulation of Secretion: The mature peptides are stored in high concentrations within the secretory granules of the dermal glands. mdpi.comimrpress.com Their release is a rapid event, typically triggered by stress, physical injury, or stimulation of the sympathetic nervous system (for instance, by the neurotransmitter norepinephrine). nih.govnsf.gov The peptides are released onto the skin surface via a holocrine mechanism, where the entire granular gland content is extruded through a duct. researchgate.netmdpi.com This provides a potent chemical shield to protect against infection in a wound or to deter predators.

Compound Reference Table

| Compound Name | Abbreviation |
| :--- | :--- |
| Aspartic acid | Asp / D |
| Phenylalanine | Phe / F |
| Glycine | Gly / G |
| Isoleucine | Ile / I |
| Lysine | Lys / K |
| Leucine | Leu / L |
| Arginine | Arg / R |
| Threonine | Thr / T |
| Asparagine | Asn / N |
| Alanine | Ala / A |
| this compound | N/A |

Advanced Structural Characteristics and Conformational Dynamics of Temporin Prc

Amphipathic Alpha-Helical Conformation in Biologically Relevant Environments

In aqueous solutions, Temporin-PRc, like many other temporins, is largely unstructured, adopting a random coil conformation. mdpi.com However, upon interaction with environments that mimic biological membranes, it undergoes a significant conformational change. mdpi.comresearchgate.net In the presence of membrane-mimetic solvents, such as trifluoroethanol (TFE), or detergents that form micelles, like sodium dodecyl sulfate (B86663) (SDS), temporins fold into a distinct alpha-helical structure. mdpi.comresearchgate.netacs.org

This induced helix is amphipathic, meaning it has two distinct faces: one that is hydrophobic (water-repelling) and one that is hydrophilic (water-attracting). imrpress.com This structural arrangement is crucial for its interaction with the lipid bilayers of cell membranes. The alpha-helical conformation allows for the effective segregation of its hydrophobic and hydrophilic residues, facilitating its insertion into and perturbation of the target membrane. nih.gov

Role of Hydrophobic Residues in Structure and Activity

This compound is a predominantly hydrophobic peptide, a characteristic feature of the temporin family. researchgate.netconicet.gov.ar Approximately 57% of its amino acid residues are hydrophobic. This high hydrophobicity is a critical determinant of its structure and function. The specific hydrophobic residues in this compound are detailed in Table 2.

Table 2: Hydrophobic Residue Composition of this compound

Residue Position Amino Acid Chemical Name
2 Phe Phenylalanine
3 Leu Leucine
6 Leu Leucine
7 Ile Isoleucine
9 Leu Leucine
10 Ala Alanine
13 Phe Phenylalanine

This table lists the eight hydrophobic residues that constitute the nonpolar face of the peptide, driving its interaction with the lipid core of membranes.

The hydrophobic face of the alpha-helix, formed by these residues, promotes the peptide's partitioning into the lipid acyl chain region of the bacterial membrane. imrpress.commdpi.com The specific nature and arrangement of these residues, including the abundance of Leucine and the presence of Phenylalanine, are significant for the peptide's ability to disrupt membrane integrity. conicet.gov.armdpi.com This interaction is fundamental to its antimicrobial mechanism, which relies on destabilizing the target cell's membrane. researchgate.net

Influence of Net Positive Charge and Basic Residues on Conformational Behavior

Table 3: Charged Residues in this compound

Residue Position Amino Acid Type Charge at pH 7
1 (N-terminus) Asn - +1
4 Asp Acidic -1
11 Lys Basic +1
12 Lys Basic +1

| Total | | | +2 |

This table outlines the residues contributing to the net positive charge of this compound, which facilitates its attraction to negatively charged bacterial membranes.

This net positive charge is a key factor in its selectivity for microbial membranes, which are often rich in negatively charged components like phosphatidylglycerol or teichoic acids. mdpi.comuq.edu.au The electrostatic attraction between the cationic peptide and the anionic membrane surface is the first step in its mechanism of action, concentrating the peptide at the target site and influencing its subsequent conformational behavior. mdpi.comimrpress.com Studies on temporin analogues have shown that a balance between cationicity and hydrophobicity is necessary for optimal biological activity. mdpi.com

Conformational Changes Induced by Membrane Interaction

The transition from an unstructured state to an alpha-helix is a direct consequence of the peptide's interaction with a membrane. mdpi.comresearchgate.net The process can be described in two main steps:

Electrostatic Attraction : Initially, the positively charged this compound is drawn towards the negatively charged surface of a bacterial membrane. mdpi.comuq.edu.au This interaction is primarily mediated by its basic Lysine (B10760008) residues.

Hydrophobic Insertion and Folding : Upon binding to the membrane surface, the peptide encounters a nonpolar, lipid-rich environment. This change from an aqueous to a hydrophobic environment thermodynamically favors the peptide folding into an amphipathic alpha-helix. mdpi.comresearchgate.net This induced conformation orients the hydrophobic residues (Phe, Leu, Ile, Ala) toward the membrane's lipid core, while the hydrophilic and charged residues (Asn, Asp, Thr, Lys) remain at the lipid-water interface. This insertion disrupts the membrane's structure and permeability. researchgate.netresearchgate.net

This membrane-induced folding is a hallmark of many antimicrobial peptides and is central to the mechanism by which this compound exerts its biological effects. mdpi.comresearchgate.net

Table 4: Chemical Compounds Mentioned

Compound Name
Alanine
Arginine
Aspartic acid
Asn
Ile
Leucine
Lysine
Phenylalanine
Phosphatidylglycerol
Sodium dodecyl sulfate (SDS)
Teichoic acids
Threonine

Structure Activity Relationship Sar Studies of Temporin Prc and Designed Analogs

Impact of Amino Acid Substitutions on Antimicrobial Efficacy

Studies on various temporins have demonstrated that a delicate balance between cationicity and hydrophobicity is essential for optimal biological activity. mdpi.com For instance, increasing the net positive charge by substituting neutral or hydrophobic residues with cationic amino acids like lysine (B10760008) (Lys) can enhance antimicrobial potency, particularly against Gram-negative bacteria. nih.gov In one study, substituting hydrophobic residues in Temporin-PKE with lysine resulted in analogues with more potent and broad-spectrum antimicrobial activities. nih.gov An analogue where three lysines were introduced (Temporin-PKE-3K) showed a high therapeutic index and potent antimicrobial activity both in vitro and in vivo. nih.gov

Alanine scanning, a technique where individual amino acids are replaced by alanine, has been used to identify residues critical for the function of Temporin B. This work revealed that the lysine at position 10 is fundamental to its activity. nih.gov Conversely, replacing glycine (B1666218) at position 6 with alanine slightly improved its efficacy against Gram-positive bacteria. nih.gov

The introduction of non-natural D-amino acids has also been explored to reduce hemolytic activity while maintaining antimicrobial potency. nih.govresearchgate.net In studies on an analogue of Temporin L, [Pro³]TL, the systematic replacement of L-amino acids with their D-isomers within the helical domain was shown to break the helical structure. researchgate.netnih.gov This modification can preserve strong anti-Candida activity while significantly reducing toxicity towards human cells. researchgate.netnih.gov The analogue with a D-Leucine substitution at position 9 was particularly effective, maintaining the antimicrobial profile of its parent peptide but with minimal hemolytic effects. researchgate.net

Similarly, modifications to Temporin A have explored the influence of basicity at position 7. Replacing the strongly basic arginine with less basic residues like lysine was found to decrease antibacterial activity, highlighting the importance of specific side-chain properties at key positions for biological function. nih.gov

Table 1: Effect of Amino Acid Substitutions on the Activity of Temporin Analogs
Parent PeptideAnalogModificationKey FindingReference
Temporin-PKETemporin-PKE-3KIntroduction of 3 Lysine residuesEnhanced antimicrobial activity, reduced cytotoxicity, high therapeutic index. nih.gov
Temporin B[Ala⁶]TBGlycine at position 6 replaced by AlanineSlightly improved activity against Gram-positive bacteria. nih.gov
[Pro³]Temporin L[D-Leu⁹][Pro³]TLL-Leucine at position 9 replaced by D-LeucinePreserved strong anti-Candida activity with significantly reduced hemolytic toxicity. researchgate.netnih.gov
Temporin A[Lys⁷]TAArginine at position 7 replaced by LysineDecreased antibacterial activity, highlighting the importance of side-chain basicity. nih.gov

Effects of Peptide Length and Truncation on Biological Activity

Truncating the peptide chain, typically from the N- or C-terminus, is another method used to refine the activity and reduce the toxicity of temporins. nih.gov This approach primarily aims to decrease hydrophobicity, which is often associated with hemolytic activity, while retaining the core sequence required for antimicrobial action. nih.gov

For example, research on Temporin-FL, a peptide from the dark-spotted frog, involved the synthesis of two truncated analogues. nih.gov One analogue, Temporin-FLa, demonstrated enhanced antimicrobial and antibiofilm efficiency but also higher hemolytic activity. In contrast, another analogue, Temporin-FLb, which had significantly lower α-helicity, was less potent against microbes but also exhibited lower cytotoxicity. nih.gov This suggests that truncation can be a viable strategy to increase the therapeutic index, even if it sometimes comes at the cost of reduced antimicrobial power. nih.gov

A similar strategy was applied to Temporin-1CEh, which possesses good activity against Gram-positive bacteria but also high hemolytic rates. nih.gov To decrease its hydrophobicity and, consequently, its toxicity, four amino acids were removed from the C-terminus to create the truncated analogue T1CEh-t. This modification aimed to reduce the peptide's lytic effect on red blood cells while preserving its antibacterial properties. nih.gov

Table 2: Impact of Truncation on Temporin Analogs
Parent PeptideAnalogModificationEffect on ActivityReference
Temporin-FLTemporin-FLaTruncationEnhanced antimicrobial and antibiofilm activity; higher hemolytic activity. nih.gov
Temporin-FLTemporin-FLbTruncationLess potent antimicrobial activity; lower cytotoxicity and α-helicity. nih.gov
Temporin-1CEhT1CEh-tRemoval of 4 amino acids from C-terminusDesigned to decrease hydrophobicity and reduce hemolytic activity. nih.gov

Correlation between Helical Content and Specific Biological Functions

In hydrophobic environments, such as those provided by bacterial membranes or membrane-mimicking solvents, temporins typically fold into an amphipathic α-helical structure. acs.org This conformation is widely considered crucial for their biological activity, as it facilitates interaction with and disruption of microbial cell membranes. mdpi.com

However, extensive SAR studies on Temporin L have revealed a more complex relationship. It was found that the percentage of α-helicity in Temporin L analogues is directly correlated with their hemolytic activity—meaning more stable and extensive helices lead to higher toxicity against red blood cells. acs.orgnih.gov Conversely, this helical content does not directly correlate with antimicrobial activity. acs.orgnih.gov This critical finding suggests that it is possible to decouple these two effects. By designing analogues with reduced helicity, one can diminish hemolytic toxicity without necessarily sacrificing antimicrobial potency. nih.gov

For instance, the introduction of a proline residue in an analogue of Temporin L ([Pro³]TL) was shown to reduce hemolytic activity while creating a stable helical conformation in the C-terminal region (residues 6-13). researchgate.netnih.gov Further modifications, such as introducing helix-breaking D-amino acids, allowed for a systematic investigation into how the extent and position of the α-helix affect biological function. researchgate.netnih.gov These studies reinforce the concept that while a helical structure is important, a high degree of stable helicity is more closely linked to non-specific membrane lysis (hemolysis) than to targeted antimicrobial action. acs.orgnih.gov

Modulation of Activity and Selectivity through Structural Modifications

The ultimate goal of SAR studies on temporins is to create analogues with high antimicrobial potency and selectivity for microbial cells over host cells. This is achieved through various structural modifications that fine-tune the peptide's physicochemical properties.

Key strategies for modulating activity and selectivity include:

Altering Cationicity and Hydrophobicity : As discussed, increasing the net positive charge can enhance interactions with negatively charged bacterial membranes, improving selectivity. For example, substituting a phenylalanine with a lysine in Temporin-WY2 lowered its hydrophobicity and improved its activity against Gram-negative bacteria. qub.ac.uk A careful balance is required, as excessive hydrophobicity often leads to increased hemolysis. nih.gov

Introducing D-amino acids : This modification can increase peptide stability against proteases and disrupt the formation of highly stable α-helices that are linked to hemolytic activity. nih.govnih.gov This can lead to analogues with a better safety profile.

Peptide Cyclization : Creating cyclic versions of temporins is an advanced strategy to stabilize a specific conformation. Inspired by the importance of the α-helical structure in Temporin L, researchers have designed cyclic analogues to lock in the desired secondary structure, potentially enhancing activity and stability. acs.org

Through these combined approaches, researchers can rationally design temporin analogues. For example, by modifying Temporin-PKE with lysine substitutions, analogues were created that were less harmful to normal cells while maintaining high stability and potent antimicrobial effects. nih.gov These studies highlight that minor changes, even a single amino acid substitution, can profoundly alter the biological profile of a temporin, sometimes converting an antimicrobial peptide into a generally lytic one. acs.orgnih.gov

Mechanisms of Antimicrobial and Biological Action of Temporin Prc

Interaction with Microbial Membranes and Permeabilization Mechanisms

The primary mechanism of action for the temporin family, including Temporin-PRc, involves direct interaction with and disruption of the microbial cytoplasmic membrane. conicet.gov.arimrpress.com This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as phospholipids. mdpi.complos.org

Upon binding to the membrane, temporins, which are typically unstructured in aqueous solutions, adopt an amphipathic α-helical conformation. conicet.gov.armdpi.com This structure is critical for its function, allowing the hydrophobic regions of the peptide to insert into the lipid bilayer, while the hydrophilic regions remain at the surface. frontiersin.orgacs.org This insertion perturbs the local organization of the membrane, leading to increased permeability. frontiersin.orgresearchgate.net

Studies on various temporins suggest they can cause the leakage of intracellular contents. At lower concentrations, this may be limited to small molecules, but at higher concentrations, larger molecules can also be released, ultimately leading to cell death. researchgate.netportlandpress.com This membrane disruption can occur through various models, such as the "carpet-like" mechanism, where the peptides accumulate on and eventually disintegrate the membrane, rather than forming discrete pores. nih.govmdpi.com The ability of these peptides to permeabilize the bacterial inner membrane is a key part of their killing mechanism. researchgate.netportlandpress.com

Table 1: Key Characteristics of this compound and Related Peptides

PeptideAmino Acid SequenceOriginating SpeciesPrimary Mechanism
This compoundNFLDTLINLAKKFI-NH2Rana pretiosaMembrane Permeabilization
Temporin LFVQWFSKFLGRIL-NH2Rana temporariaMembrane Permeabilization, FtsZ Inhibition
Temporin AFLPLIGRVLSGIL-NH2Rana temporariaMembrane Permeabilization
Temporin BLLPIVGNLLKSLL-NH2Rana temporariaMembrane Permeabilization

Intracellular Targets and Molecular Pathways

While membrane disruption is a primary mode of action for many temporins, evidence suggests that some members of this family can also translocate across the cell membrane to interact with intracellular targets. imrpress.comunimi.it This dual-action mechanism enhances their antimicrobial efficacy.

The ability to cross the membrane without causing immediate lysis allows these peptides to interfere with essential cellular processes. unimi.it For instance, research on Temporin L has shown that after crossing the bacterial membrane, it can specifically interact with intracellular proteins, leading to the inhibition of critical functions like cell division. unimi.itmdpi.com While the specific intracellular targets of this compound have not been detailed, the behavior of related temporins suggests that this is a plausible secondary mechanism of action. The peptide's ability to interfere with DNA replication, transcription, or protein synthesis after entering the cell remains a possibility. imrpress.com

Inhibition of Bacterial Cell Division via FtsZ Protein Interaction (Referencing Temporin L as a Model)

A significant intracellular mechanism identified for temporins, particularly Temporin L, is the inhibition of bacterial cell division through interaction with the FtsZ protein. unimi.itmdpi.com FtsZ is a crucial protein, homologous to eukaryotic tubulin, that forms a ring-like structure (the Z-ring) at the site of cell division, initiating the process of cytokinesis. mdpi.com

Research has demonstrated that Temporin L can specifically bind to FtsZ. unimi.itresearchgate.net This binding occurs at the GTP-binding site of the protein, competitively inhibiting its GTPase activity, which is essential for the dynamic assembly and constriction of the Z-ring. unimi.itresearchgate.net The inhibition of FtsZ function prevents the formation of the septum, leading to the inability of the bacterial cell to divide. mdpi.comresearchgate.net This results in the formation of elongated, filamentous cells, which ultimately leads to bacterial death. unimi.itresearchgate.net Given the conservation of the FtsZ protein across many bacterial species, this mechanism represents a powerful and broad-spectrum antibacterial strategy that could be employed by other temporins, including this compound. mdpi.comrsc.org

Antifungal Mechanisms of Action

Temporins, including this compound, exhibit potent activity against various fungal pathogens, such as Candida albicans. conicet.gov.arresearchgate.net The primary antifungal mechanism is, similar to its antibacterial action, the disruption of the fungal cell membrane. frontiersin.orgtandfonline.com

The process begins with an electrostatic interaction between the cationic peptide and the negatively charged components of the fungal membrane. tandfonline.com Following this initial binding, the peptide adopts its α-helical structure and inserts itself into the lipid bilayer. mdpi.comfrontiersin.org This leads to membrane perturbation and increased permeability. tandfonline.com Studies on Temporin L derivatives have suggested that these peptides can aggregate within the membrane, causing disruption through a "carpeting effect". tandfonline.com This action compromises the integrity of the fungal cell membrane, leading to cell death. tandfonline.commdpi.com Furthermore, some temporin analogs have been shown to induce the production of intracellular reactive oxygen species (ROS) in yeast, contributing to their antifungal efficacy. mdpi.com

Mode of Action against Protozoan Pathogens

The biological activity of the temporin family extends to protozoan parasites, such as those from the Leishmania genus. conicet.gov.arnih.gov The primary mode of action against these pathogens is also membranolytic, involving the direct permeabilization and destruction of the parasite's plasma membrane. nih.govimrpress.com

The small size and low positive charge of temporins may facilitate their diffusion through the protective glycocalyx of the parasite to reach the plasma membrane. Once at the membrane, the peptide disrupts its integrity, causing rapid permeabilization and depolarization. This leads to the leakage of essential intracellular contents and ultimately, the death of the protozoan. This direct lytic action on the membrane is a key advantage, as it is less likely to induce resistance compared to mechanisms that rely on specific molecular targets. nih.gov

Table 2: Summary of this compound's Potential Mechanisms of Action

Pathogen TypePrimary MechanismKey Molecular Events
BacteriaMembrane Permeabilization & FtsZ Inhibition (modeled on Temporin L)Electrostatic binding, α-helix formation, membrane insertion, leakage of contents. Competitive inhibition of FtsZ GTPase activity, disruption of Z-ring formation, cell filamentation.
FungiMembrane PermeabilizationBinding to fungal membrane, insertion into lipid bilayer, membrane disruption via "carpeting effect", potential induction of ROS.
ProtozoaMembrane PermeabilizationDiffusion through glycocalyx, rapid membrane depolarization, and lysis.

Spectrum of Biological Activities and Physiological Roles

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Temporins as a family of peptides are known to exert antimicrobial activity, primarily against Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics. mdpi.com The temporin family of peptides, including Temporin-PRc, is characterized by a sequence of 10–14 amino acids and is amidated at the C-terminus. acs.org In hydrophobic environments, these peptides fold into an amphipathic α-helix which, along with their cationic nature at physiological pH, is responsible for their biological action. acs.org Temporins are considered membrane-misfolding agents, which may circumvent the development of bacterial resistance. acs.org

Most temporins exhibit potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) typically ranging from 2.5 to 20 μM. mdpi.comacs.org While generally more effective against Gram-positive bacteria, some temporins have also demonstrated activity against Gram-negative bacteria. mdpi.comtandfonline.com For instance, Temporin L has shown potent activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. acs.org The structural characteristics of temporins, such as their net positive charge, play a crucial role in their antibacterial efficacy. This compound, for example, contains two basic residues, contributing to its cationic nature. conicet.gov.ar

The mechanism of action for many temporins involves the perturbation and permeabilization of the bacterial cell membrane. conicet.gov.ar This interaction is often selective for bacterial membranes over mammalian cells, a desirable trait for potential therapeutic applications.

Table 1: Antibacterial Spectrum of Selected Temporins

Temporin Target Bacteria Activity
Temporin A Staphylococcus aureus, Bacillus megaterium, Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant Enterococcus faecium and Enterococcus faecalis Active (MICs: 2.5 to 20 µM) mdpi.com
Temporin B Staphylococcus aureus, Bacillus megaterium, Streptococcus pyogenes Active mdpi.com
Temporin G Enterococcus faecium, Staphylococcus aureus, Stenotrophomonas maltophilia, Acinetobacter baumannii Bactericidal at low concentrations mdpi.com
Temporin L Pseudomonas aeruginosa, Escherichia coli Potent activity acs.org

Antifungal Efficacy, including Against Chytrid Fungus (Batrachochytrium dendrobatidis)

This compound has been identified as a component of the skin secretions of the Oregon spotted frog (Rana pretiosa). nih.govresearcher.life Research has shown that all purified peptides from these secretions, including this compound, were effective in inhibiting the growth of zoospores of the chytrid fungus Batrachochytrium dendrobatidis. nih.gov This fungus is a significant pathogen contributing to global amphibian declines. nih.govnih.govusgs.gov The presence and activity of peptides like this compound in the frog's skin secretions are believed to confer a degree of resistance to fatal chytridiomycosis. nih.gov

The antifungal activity of the broader temporin family has also been documented. conicet.gov.ar For example, Temporin A has demonstrated antifungal properties against the yeast-like fungus Candida albicans. medchemexpress.com Similarly, Temporin B is active against C. albicans. mdpi.com The mechanism of antifungal action is thought to be similar to their antibacterial mechanism, involving interaction with and disruption of the fungal cell membrane. conicet.gov.ar

Table 2: Antifungal Activity of this compound and Other Temporins

Peptide Target Fungus Finding
This compound Batrachochytrium dendrobatidis (zoospores) Inhibited growth nih.gov
Temporin A Candida albicans Active medchemexpress.com
Temporin B Candida albicans Active mdpi.com

Antiviral Activities

Several members of the temporin family have been reported to possess antiviral properties. mdpi.comfrontiersin.org For instance, studies have shown that Temporin B exhibits anti-herpes simplex virus type 1 (HSV-1) activity. conicet.gov.ar Another temporin, SHa, and its synthetic analog [K3]SHa, have also been shown to inhibit HSV-1 replication. mdpi.com The antiviral mechanism of some temporins appears to be direct, with the peptides displaying virucidal properties by acting on the viral particle itself. mdpi.com

While the antiviral potential of the temporin family is recognized, specific research detailing the antiviral activities of this compound is not extensively available in the reviewed literature. However, the established antiviral effects of other temporins suggest that this could be a fruitful area for future investigation into the biological profile of this compound.

Antiparasitic Activities

The spectrum of biological activity for the temporin family extends to antiparasitic effects. mdpi.comfrontiersin.org Notably, Temporin A has demonstrated strong antiparasitic action against protozoa of the genus Leishmania, which are responsible for leishmaniasis. mdpi.com The mechanism is believed to involve the destruction of the parasite's membrane, which could potentially prevent the development of resistance. mdpi.com Temporin B and Temporin-SHd also exhibit anti-Leishmania activity. researchgate.netnih.gov

Specific studies focusing on the antiparasitic activities of this compound are limited in the current body of research. The known antiparasitic properties of other temporins highlight a potential, yet unexplored, aspect of this compound's biological functions.

Immunomodulatory Effects and Host Defense Contributions

While the immunomodulatory potential of the temporin family is evident, specific research on the immunomodulatory effects of this compound is not widely documented. The ability of other temporins to modulate immune responses suggests that this compound could also play a role in host defense beyond its direct antimicrobial activities.

Anti-biofilm Properties

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Several temporins have demonstrated promising anti-biofilm properties. frontiersin.orgacs.org For instance, Temporin L has been shown to have strong anti-biofilm activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). acs.org The mechanism of action may involve interference with biofilm formation or the downregulation of genes involved in the synthesis of biofilm components. acs.org Other temporin derivatives have also been shown to effectively inhibit the formation of S. aureus biofilms and eradicate mature biofilms. acs.orgnih.gov

Table 3: Anti-biofilm Activity of Selected Temporins

Temporin Target Biofilm Activity
Temporin L Pseudomonas aeruginosa PAO1, Methicillin-resistant Staphylococcus aureus Strong anti-biofilm activity acs.org
Temporin G Staphylococcus aureus Can eradicate biofilm mdpi.com
Temporin-GHa derived peptides Staphylococcus aureus Inhibit biofilm formation and eradicate mature biofilms acs.org

Molecular Interactions and Synergistic Effects

Interaction with Host Cell Components (e.g., Keratinocytes)

For instance, Temporin A and Temporin B have been demonstrated to stimulate the migration of human keratinocytes (HaCaT cells), a key process in wound healing. nih.gov These peptides were also found to kill intracellular Staphylococcus aureus within infected keratinocytes without being toxic to the host cells at effective concentrations. mdpi.comnih.gov The migration of keratinocytes induced by these temporins appears to be linked to the epidermal growth factor receptor (EGFR) signaling pathway. nih.gov Similarly, Temporin G has been shown to be non-harmful to human keratinocytes at active concentrations. mdpi.com Other isoforms, such as Temporin-SHa and its synthetic analog [K3]SHa, have also been evaluated for their effects on human primary keratinocytes, indicating that interactions with skin cells are a common feature of this peptide family. semanticscholar.org Given these findings across multiple temporin isoforms, it is plausible that Temporin-PRc may also interact with keratinocytes, potentially influencing host cell migration and the clearance of intracellular pathogens, though direct experimental evidence is required for confirmation.

Synergistic Antimicrobial Activity with Conventional Agents (e.g., Antibiotics)

A promising strategy to combat the rise of antibiotic resistance is the combination of AMPs with conventional antibiotics. This approach often results in synergistic effects, where the combined efficacy is greater than the sum of the individual agents. nih.govnih.gov The primary mechanism underlying this synergy is often attributed to the AMP's ability to permeabilize the bacterial membrane, thereby facilitating the entry of the antibiotic into the cell. mdpi.com

While direct studies on this compound's synergistic potential with traditional antibiotics have not been reported, extensive research on other temporins highlights the therapeutic promise of this strategy.

Temporin L has been shown to act synergistically with β-lactam antibiotics, specifically piperacillin (B28561) and imipenem (B608078), against Escherichia coli. nih.govnih.gov In animal models of septic shock, the simultaneous administration of Temporin L and these antibiotics resulted in significantly higher antimicrobial activity and increased survival rates compared to individual treatments. nih.govnih.gov

A synthetic analogue of Temporin L , referred to as peptide 8, was found to increase the susceptibility of methicillin-resistant Staphylococcus pseudintermedius (MRSP) to oxacillin, demonstrating a clear synergistic effect. mdpi.com

Temporin A also exhibits enhanced antibacterial activity when used in combination with the antibiotic imipenem.

Designed peptides derived from Temporin-1CEb have demonstrated synergistic activities with a range of antibiotics against multidrug-resistant Staphylococcus epidermidis. nih.gov

These examples establish a strong precedent within the temporin family for synergistic interactions with conventional antibiotics. This suggests that this compound could also serve as a sensitizing agent, although specific laboratory investigations are needed to verify this hypothesis and determine its spectrum of synergistic activity.

Peptide-Peptide Synergism within the Temporin Family

The natural skin secretions of a single frog species often contain a cocktail of different AMPs, including multiple temporin isoforms. nih.gov This co-occurrence has led to research into whether these peptides act synergistically with one another, a phenomenon that has been confirmed for several members of the temporin family. conicet.gov.ar

A notable example of such synergism is the interaction between Temporins A, B, and L, all isolated from the European red frog Rana temporaria. nih.gov Temporins A and B are highly active against Gram-positive bacteria but show weak activity against Gram-negative species. nih.gov However, when combined with Temporin L, their activity against Gram-negative bacteria is markedly enhanced. mdpi.comnih.govanaspec.com The underlying mechanism for this synergy involves the interaction with lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. LPS can cause Temporins A and B to self-aggregate, which inhibits their ability to reach the cytoplasmic membrane. nih.govplos.org Temporin L disrupts this process by preventing the LPS-induced oligomerization of Temporins A and B, allowing them to traverse the outer membrane and exert their antimicrobial effect. nih.govanaspec.com Similarly, a synthetic analogue of Temporin B (TB-YK) has been shown to act synergistically with Temporin A. nih.gov

In contrast to these findings, a study investigating the combined effects of This compound and brevinin-1ULf, another antimicrobial peptide, did not detect any synergistic activity. While this is a single data point, it underscores that peptide-peptide synergism is specific and not a universal feature among all temporin combinations. Further research is required to explore the potential synergistic interactions of this compound with other temporin isoforms.

Interactions with Lipopolysaccharides (LPS) and Endotoxin (B1171834) Neutralization

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, serves as a significant barrier against many antimicrobial agents. plos.org It is also a potent endotoxin that can trigger a dangerous inflammatory response in hosts, potentially leading to septic shock. nih.gov The ability of AMPs to interact with and neutralize LPS is therefore a critical aspect of their therapeutic potential.

Many temporins have been shown to bind to LPS, which is a crucial step in their action against Gram-negative bacteria and in neutralizing endotoxic effects. conicet.gov.ar

Temporin L strongly binds to purified E. coli LPS and its toxic component, lipid A. This interaction is not only key to its antimicrobial activity but also to its anti-endotoxin properties. In animal models, Temporin L administration led to a significant reduction in plasma endotoxin and TNF-α levels. nih.govnih.gov

Temporin 1CEa binds to LPS, an interaction driven primarily by electrostatic attraction, which inhibits the inflammatory effects of the endotoxin. mdpi.com

Temporin A and Temporin B also interact with LPS, though this interaction can lead to peptide self-association and reduced activity unless a synergistic partner like Temporin L is present. nih.govplos.org

These interactions demonstrate that temporins can disrupt the protective LPS layer and neutralize its toxic effects. While there are no specific studies detailing the interaction between This compound and LPS or its capacity for endotoxin neutralization, its cationic nature suggests it likely interacts with the negatively charged LPS. conicet.gov.ar However, dedicated biophysical and in vivo studies are necessary to characterize the nature and functional consequences of this potential interaction.

Advanced Research Methodologies and Analytical Techniques in Temporin Studies

Peptidomics and Mass Spectrometry for Identification and Characterization

Peptidomics is the large-scale study of peptides and is crucial for the initial discovery of novel AMPs from natural sources. nih.gov The process for identifying a peptide like Temporin-PRc from amphibian skin secretions typically involves several key steps. First, secretions are collected, often through a mild, non-harmful stimulation. nih.gov These complex biological samples are then subjected to separation techniques, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which fractionates the mixture based on hydrophobicity. nih.goviiitd.edu.in

Each fraction is then analyzed using mass spectrometry (MS). nih.gov This powerful analytical technique measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights of the peptides in the sample. nih.gov To determine the peptide's amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In this process, a specific peptide ion is selected, fragmented, and the masses of the resulting fragments are measured. nih.gov Bioinformatic tools analyze these fragmentation patterns to reconstruct the amino acid sequence. nih.gov This combined "shot-gun" cloning and LC-MS/MS approach is how this compound was successfully identified from the skin secretions of Rana pretiosa. nih.govresearcher.life

The characterization of post-translational modifications, such as the C-terminal amidation common in temporins, is also confirmed using these methods. nih.goviiitd.edu.in

Solid-Phase Peptide Synthesis (SPPS) for Analog Generation

Once a peptide like this compound is identified, researchers require pure, synthetic versions for functional and structural studies. Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing these peptides. nih.govmdpi.commdpi.com The most common approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. acs.orgresearchgate.net

The process involves building the peptide chain step-by-step while the C-terminal end is anchored to a solid resin support. mdpi.com

Resin Activation: The process begins with a resin, such as Rink amide resin, which will yield a C-terminally amidated peptide upon cleavage, a characteristic feature of most natural temporins. nih.govmdpi.com

Amino Acid Coupling: The first Fmoc-protected amino acid is attached to the resin. The temporary Fmoc protecting group on its N-terminus is then removed.

Elongation Cycle: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the growing chain. This cycle of deprotection and coupling is repeated for each amino acid in the this compound sequence (NFLDTLINLAKKFI). nih.govacs.org

Cleavage and Deprotection: After the final amino acid is added, the completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., containing trifluoroacetic acid). mdpi.com

Purification: The crude peptide is then purified, typically using RP-HPLC, to yield a highly pure product for subsequent experiments. mdpi.com

SPPS is also instrumental in generating analogs of temporins to study structure-activity relationships, for instance, by substituting specific amino acids to enhance activity or reduce toxicity. researchgate.netnih.gov

Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism)

While specific CD data for this compound is not available in the reviewed literature, the table below presents representative findings for the well-studied Temporin-L, illustrating the typical conformational changes observed for this peptide family.

PeptideEnvironmentObserved Secondary StructureKey Spectral FeaturesReference
Temporin-LWaterDisordered / Random CoilSingle minimum near 200 nm acs.org
Temporin-LSDS Micelles (Bacterial Mimic)α-HelixTwo minima near 208 and 222 nm acs.org
Temporin-LDPC Micelles (Mammalian Mimic)α-HelixTwo minima near 208 and 222 nm acs.org

Advanced Microscopy Techniques (e.g., AFM, Scanning Ion Conductive Microscopy)

Advanced microscopy techniques provide direct visualization of how temporins affect the architecture of cell membranes. mdpi.com

Atomic Force Microscopy (AFM) operates by scanning a sharp tip attached to a cantilever over a surface. oxinst.comaps.org It can generate high-resolution, three-dimensional images of biological surfaces, such as bacterial membranes or supported lipid bilayers, under physiological conditions. prior.com In temporin research, AFM is used to visualize the physical disruption of membranes. Studies on analogs of Temporin-SHa have shown that the peptides cause membrane rupturing, leading to the leakage of cellular contents. mdpi.com AFM can reveal the formation of pores, membrane thinning, or other disruptive morphological changes induced by the peptides.

Scanning Ion Conductive Microscopy (SICM) is another non-invasive imaging technique ideal for studying soft biological samples like living cells. mdpi.com It uses an ion current flowing through a nanopipette as a feedback signal to map the topography of a cell surface without physical contact. mdpi.com This method was used to study the interaction of Temporin-A with lung cancer cells, revealing that the peptide binds inhomogeneously across the cell surface, suggesting specific interactions with certain membrane domains. mdpi.com

Computational Approaches (e.g., Molecular Docking, QSAR Modeling, Molecular Dynamics Simulations)

Computational methods are powerful tools for predicting and understanding the behavior of AMPs at a molecular level, complementing experimental data.

Molecular Dynamics (MD) Simulations are used to model the interaction between a peptide like this compound and a lipid bilayer over time. mdpi.comnih.gov These simulations can reveal how the peptide binds to, inserts into, and alters the structure of the membrane. For example, MD simulations of Temporin-B and Temporin-L have shown that the peptides maintain a stable α-helical conformation at the membrane surface and can induce significant membrane perturbations, such as the formation of tubular protrusions. mdpi.commdpi.com These studies provide insights into the precise orientation of the peptide and the specific residues critical for membrane interaction. mdpi.com

Molecular Docking is a computational technique used to predict the preferred binding orientation of one molecule to another. While often used for protein-ligand interactions, it can also be applied to understand how temporins might interact with specific membrane components or other protein targets. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling attempts to correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov For temporin analogs, QSAR can be used to build models that predict antimicrobial potency based on physicochemical properties like hydrophobicity, charge, and helical content. These models can then guide the design of new peptides with improved activity profiles. nih.gov

In Vitro Functional Assays (e.g., Broth Microdilution, Disk Diffusion, Enzymatic Assays, Polymerization Assays, Fluorescence Analyses)

A variety of in vitro assays are essential for quantifying the biological activity of this compound and its analogs.

Broth Microdilution and Disk Diffusion: These are standard methods for determining the antimicrobial efficacy of a peptide. The broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. nih.govnih.govthermofisher.com The only available activity data for this compound comes from such an assay.

PeptideTest OrganismMIC (μM)Reference
This compoundBatrachochytrium dendrobatidis25 frontiersin.org

Enzymatic and Polymerization Assays: For temporins that have intracellular targets, specific enzymatic assays are employed. For example, Temporin-L was found to inhibit the GTPase activity of the bacterial cell division protein FtsZ, an effect quantified through a specific enzymatic assay. nih.govacs.org

Pre Clinical and Conceptual Therapeutic Potential of Temporins

Addressing Antimicrobial Resistance Challenges

The rise of multidrug-resistant (MDR) bacteria poses a critical global health threat, necessitating the development of novel antimicrobial agents. mdpi.com Temporins, including Temporin-PRc, offer a promising alternative to conventional antibiotics due to their distinct mechanism of action. mdpi.comresearchgate.net Unlike many traditional antibiotics that target specific metabolic pathways, temporins primarily act by disrupting the integrity of bacterial cell membranes. mdpi.comnih.gov This mechanism makes it more difficult for bacteria to develop resistance. nih.gov

Derivatives of temporins have demonstrated potent activities against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov These peptides have been shown to permeabilize the cytoplasmic membranes of MRSA, leading to cell death. nih.gov Furthermore, some temporin analogs are effective against multidrug-resistant Staphylococcus epidermidis. nih.gov The ability of temporins to act synergistically with conventional antibiotics also presents a valuable strategy to combat resistance. mdpi.com For instance, Temporin A has shown synergistic effects with antibiotics like imipenem (B608078) and ceftazidime (B193861) against Pseudomonas aeruginosa and S. aureus. mdpi.com

Strategies for Enhancing Efficacy and Specificity through Peptide Engineering

While naturally occurring temporins exhibit antimicrobial properties, peptide engineering offers a powerful approach to enhance their efficacy and specificity while minimizing toxicity. researchgate.netnih.gov Key parameters that can be modulated include cationicity, hydrophobicity, and amphipathicity. nih.govnih.gov

Increasing the net positive charge of temporin analogs has been shown to improve their antimicrobial activity. semanticscholar.org However, a balance between cationicity and hydrophobicity is crucial, as excessive hydrophobicity can lead to increased hemolytic activity (toxicity to red blood cells). nih.govnih.gov For example, analogs of Temporin-1CEc with increased positive charge and optimized hydrophobicity displayed broad-spectrum antibacterial activity with low to moderate hemolytic effects. nih.govmdpi.com

Specific amino acid substitutions can also significantly impact peptide function. The introduction of lysine (B10760008) residues can enhance the positive charge, while altering the hydrophobic face of the peptide can modulate its interaction with cell membranes. mdpi.comnih.gov For instance, the design of Temporin-WY2 analogs with a "lysine cluster" not only improved their activity against Gram-negative bacteria but also demonstrated a rapid killing rate. nih.govresearchgate.net Furthermore, modifications to the N-terminal "FLP-" motif, common in many temporins, have been shown to influence hemolytic activity and potency against Gram-negative bacteria. qub.ac.uk

Table 1: Examples of Temporin Analogs and their Enhanced Properties

Parent PeptideAnalogModificationEnhanced Property
Temporin-GHaGHaR6R, GHaR7R, GHaR8R, GHaR9WAmino acid substitutionsPotent antimicrobial activity against MRSA nih.gov
Temporin LCyclic analogsCyclizationImproved bioactivity and limited toxicity nih.gov
Temporin-1CEbL-K6Increased positive chargeMore active against Gram-negative and Gram-positive bacteria with reduced hemolytic activity nih.gov
Temporin-WY2QUB-1426, 6K-WY2, 6K-1426Perfect amphipathicity and lysine clusters8- to 64-fold more potent against Gram-negative bacteria nih.gov

Integration with Nanotechnology for Advanced Delivery Systems

Nanotechnology offers innovative solutions to overcome challenges associated with the delivery of peptide-based therapeutics like this compound. Encapsulating peptides in nanocarriers such as liposomes or nanoparticles can protect them from degradation, improve their solubility, and enable targeted delivery to the site of infection. This approach can enhance the therapeutic efficacy of the peptide while minimizing potential systemic toxicity. researchgate.net

While specific studies on this compound and nanotechnology are emerging, the broader field of antimicrobial peptide delivery provides a strong conceptual framework. For instance, conjugating AMPs to iron chelators, which are taken up by bacteria, represents a "Trojan horse" strategy to increase the intracellular concentration of the peptide. rsc.org This approach has been shown to enhance the efficacy of a cyclic Temporin L peptide against Gram-negative bacteria. rsc.org

Development of Novel Anti-infective Agents and Immunomodulators

Temporins and their analogs are being actively investigated as a new class of anti-infective agents. nih.gov Their broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains, makes them attractive candidates for development. mdpi.comnih.gov Beyond their direct antimicrobial effects, some temporins also exhibit immunomodulatory properties, meaning they can influence the host's immune response. nih.govbirmingham.ac.uk

For example, Temporin A can act as a chemoattractant for phagocytic leukocytes, cells that engulf and destroy pathogens, suggesting a role in orchestrating the host's defense against infection. mdpi.com Furthermore, some temporin analogs have demonstrated anti-inflammatory activity in preclinical models. nih.govbirmingham.ac.uk This dual functionality—direct antimicrobial action and modulation of the immune response—is a significant advantage in treating complex infections. The production of cytokines, key signaling molecules in the immune system, can be influenced by AMPs, although the precise mechanisms are still under investigation. nih.govbiorxiv.orgnih.gov

Potential Role in Combating Biofilm-Associated Infections

Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix. escmid.org Bacteria within biofilms are notoriously difficult to eradicate with conventional antibiotics. escmid.orgcore.ac.ukstanford.edu Several temporins and their derivatives have shown promising activity against biofilms. nih.govnih.govmdpi.com

Temporin L, for example, has been shown to inhibit biofilm formation by Pseudomonas fluorescens and can disrupt the architecture of pre-formed biofilms. nih.govmdpi.com Similarly, derivatives of Temporin-GHa can both inhibit the formation of and eradicate mature biofilms of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanisms by which temporins combat biofilms include inhibiting bacterial adhesion, disrupting the biofilm matrix, and killing the bacteria within the biofilm. nih.govnih.gov Temporin A has also been shown to enhance the activity of gentamicin (B1671437) against S. aureus biofilms. nih.gov The ability of temporins to target biofilms makes them particularly valuable for treating chronic and device-associated infections. mdpi.com

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Unknown Mechanisms of Action

While the primary mode of action for many temporins involves the disruption of microbial cell membranes, the precise and complete mechanisms for Temporin-PRc remain partially understood. conicet.gov.arresearchgate.net Future research will need to delve deeper into its molecular interactions. Key areas of investigation include identifying specific lipid or protein receptors on bacterial membranes that this compound targets. It is known that temporins generally adopt an α-helical conformation in hydrophobic environments, a crucial feature for their membrane-perturbing activity. conicet.gov.arresearchgate.net However, the exact conformational changes this compound undergoes upon interacting with different microbial membranes are yet to be fully elucidated.

Furthermore, beyond membrane disruption, the potential for intracellular targets remains a significant area of inquiry. frontiersin.org Some antimicrobial peptides (AMPs) are known to translocate across the cell membrane and interfere with essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity. frontiersin.org Investigating whether this compound or its derivatives possess such intracellular mechanisms could unveil new pathways for antimicrobial action and provide a basis for designing peptides with multi-target capabilities, potentially reducing the likelihood of resistance development. frontiersin.orgnih.gov Advanced techniques like solid-state NMR, neutron diffraction, and computational modeling will be instrumental in mapping these intricate interactions at an atomic level.

Exploration of Novel this compound Analogs with Enhanced Therapeutic Profiles

The development of synthetic analogs of natural peptides is a cornerstone of modern drug discovery, aiming to enhance efficacy while minimizing undesirable side effects. mdpi.comresearchgate.net For this compound, this involves systematically modifying its amino acid sequence to improve its therapeutic index. nih.gov Strategies include substituting specific amino acid residues to increase cationicity, which can enhance the initial electrostatic attraction to negatively charged bacterial membranes. mdpi.comfrontiersin.org Another approach is to modulate the peptide's hydrophobicity, a critical factor that influences both its antimicrobial potency and its potential for toxicity towards mammalian cells. mdpi.commdpi.com

Researchers are actively designing and synthesizing this compound analogs with altered structural features. For instance, the introduction of D-amino acids can increase resistance to proteolytic degradation, thereby prolonging the peptide's half-life in biological systems. mdpi.com Another promising strategy is peptide cyclization, which can confer greater conformational stability and potentially improve receptor binding affinity. acs.org The goal is to create a library of this compound derivatives, each with a unique profile of activity and selectivity, allowing for the selection of lead candidates with optimal therapeutic properties for specific clinical applications. mdpi.commdpi.com

Investigation of this compound's Role in Ecosystems and Amphibian Health

Further studies are needed to explore how environmental factors, such as pollution or climate change, might affect the production and efficacy of these protective peptides in wild amphibian populations. nih.gov This line of inquiry not only has implications for amphibian conservation but also for understanding the broader principles of host-pathogen interactions in natural environments. Investigating the synergistic effects of this compound with other antimicrobial peptides secreted by the frog could reveal complex defense strategies that have evolved over millennia. nih.govcnr.it Such knowledge could inform the development of novel conservation strategies and even provide insights into maintaining healthy microbial communities in other ecosystems. core.ac.uk

Advances in High-Throughput Screening for Novel this compound Derivatives

The discovery and optimization of novel peptide-based drugs are being revolutionized by advances in high-throughput screening (HTS) methodologies. researchgate.netxjtu.edu.cn For this compound, HTS allows for the rapid evaluation of large libraries of synthetic analogs to identify candidates with superior antimicrobial activity and reduced toxicity. acs.org Techniques such as automated peptide synthesis on porous membranes (SPOT synthesis) enable the cost-effective generation of vast numbers of peptide variants. frontiersin.org

These libraries can then be screened using a variety of assays, including automated microbial growth inhibition assays and cell-based toxicity assays. xjtu.edu.cn Furthermore, the integration of computational and machine learning models is accelerating the design process. nih.gov By analyzing structure-activity relationship (SAR) data from existing temporin analogs, these models can predict the antimicrobial potential and toxicity of new sequences, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov This synergy between computational design and experimental HTS is significantly streamlining the pipeline for developing next-generation antimicrobial agents based on the this compound scaffold.

Overcoming Challenges in Peptide-Based Therapeutic Development

Despite their therapeutic promise, peptide-based drugs like this compound face several developmental hurdles that need to be addressed for successful clinical translation. frontiersin.orgresearchgate.net One of the primary challenges is their inherent susceptibility to degradation by proteases in the body, which can lead to a short in-vivo half-life. frontiersin.orgexplorationpub.com As mentioned, strategies like incorporating unnatural amino acids or cyclization are being explored to enhance proteolytic stability. frontiersin.orgdrugdiscoverytrends.com

Q & A

Q. What structural characteristics of Temporin-PRc are critical for its antimicrobial activity, and how can these be experimentally validated?

Methodological Answer: Use circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helical content) and nuclear magnetic resonance (NMR) for 3D conformation. Compare mutants with truncated or substituted residues to identify key motifs. For functional validation, correlate structural data with minimum inhibitory concentration (MIC) assays against target pathogens .

Q. What standardized assays are recommended to evaluate this compound’s efficacy in vitro?

Methodological Answer: Employ MIC assays to determine concentration-dependent inhibition. Supplement with time-kill curves to assess bactericidal kinetics. Include cytotoxicity assays (e.g., hemolysis in mammalian cells) to evaluate selectivity. Normalize results using positive controls like polymyxin B and negative controls (e.g., buffer-only treatments) .

Q. How can researchers determine this compound’s mechanism of action against bacterial membranes?

Methodological Answer: Conduct membrane permeability assays using fluorescent dyes (e.g., SYTOX Green) to track cytoplasmic leakage. Pair with liposome leakage experiments to mimic bacterial membranes. Molecular dynamics simulations can further elucidate interactions with lipid bilayers .

Advanced Research Questions

Q. How should contradictory findings about this compound’s efficacy across Gram-positive and Gram-negative bacteria be resolved?

Methodological Answer: Perform a meta-analysis of existing studies, creating a comparative table of variables:

  • Bacterial strains (species, antibiotic resistance profiles)
  • Assay conditions (pH, temperature, cation concentration)
  • Peptide purity and storage protocols Replicate conflicting experiments under standardized conditions to isolate confounding factors. Use multivariate regression to identify significant variables .

Q. What strategies optimize this compound’s stability and bioavailability in vivo for translational applications?

Methodological Answer: Test encapsulation in lipid nanoparticles or PEGylation to enhance serum stability. Use pharmacokinetic studies (e.g., HPLC/MS) to track half-life and tissue distribution. For bioavailability, employ murine infection models with route-specific administration (e.g., intraperitoneal vs. intravenous) .

Q. How can synergistic combinations of this compound with conventional antibiotics be systematically identified?

Methodological Answer: Apply checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Validate synergy using time-kill curves and genomic/proteomic profiling to uncover mechanistic interactions (e.g., downregulated efflux pumps). Use combinatorial index (CI) models for dose-effect analysis .

Methodological Frameworks

  • Experimental Design : Adopt the PICO framework (Population: bacterial strains; Intervention: this compound variants; Comparison: controls; Outcome: MIC/cytotoxicity) to structure hypotheses .
  • Data Integrity : Maintain raw datasets in repositories (e.g., Zenodo) with metadata on experimental conditions. Use version control for transparency .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal protocols, including sample size justification and humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.